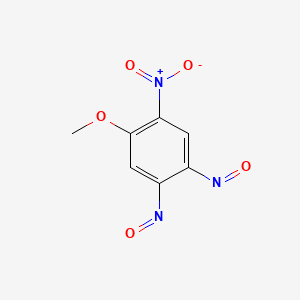

Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide

Description

Properties

CAS No. |

6624-46-0 |

|---|---|

Molecular Formula |

C7H5N3O5 |

Molecular Weight |

211.13 g/mol |

IUPAC Name |

1-methoxy-2-nitro-4,5-dinitrosobenzene |

InChI |

InChI=1S/C7H5N3O5/c1-15-7-3-5(9-12)4(8-11)2-6(7)10(13)14/h2-3H,1H3 |

InChI Key |

JSQUQKNRFLZNHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N=O)N=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-Methoxyphenol Derivatives

The initial step typically involves nitration of 2-methoxyphenol or its derivatives to introduce nitro groups at the 4 and 5 positions. This is commonly achieved by controlled electrophilic aromatic substitution using mixed acid nitration (a mixture of concentrated nitric acid and sulfuric acid) under low temperature to avoid over-nitration or oxidation.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | HNO3 / H2SO4 (mixed acid) | Concentrations vary (e.g., 1:1 to 1:3) |

| Temperature | 0 to 5 °C | Low temperature to control regioselectivity |

| Reaction Time | 1 to 3 hours | Monitored by TLC or HPLC |

| Solvent | Usually neat or diluted with acetic acid | To moderate reaction rate |

This step yields 2-methoxy-4,5-dinitrophenol as an intermediate, which is a key precursor for further functionalization.

Introduction of the Azane Oxide Group

The azane oxide moiety (azane oxide = N-oxide of hydrazine or related nitrogen species) is introduced via oxidation of an appropriate hydrazine derivative or by direct reaction of the dinitrophenol intermediate with nitrogen oxide species under controlled conditions.

One reported method involves:

- Reacting 2-methoxy-4,5-dinitrophenol with hydroxylamine derivatives or hydrazine under mild conditions.

- Subsequent oxidation using mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide to form the azane oxide functionality.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrazine addition | Hydrazine hydrate, aqueous medium, pH ~7-8 | Formation of hydrazine adduct |

| Oxidation | m-CPBA or H2O2, 0-25 °C | Conversion to azane oxide derivative |

This step requires careful pH and temperature control to prevent decomposition of nitro groups.

Final Purification and Characterization

The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures). Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm substitution pattern.

- Infrared (IR) spectroscopy to identify characteristic N–O and NO2 stretches.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis for purity assessment.

| Step | Reagents/Conditions | Purpose | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1. Nitration | HNO3/H2SO4, 0-5 °C, 1-3 h | Introduce 4,5-dinitro groups | 70-85 | Control temperature to avoid over-nitration |

| 2. Hydrazine addition | Hydrazine hydrate, aqueous, pH 7-8 | Form hydrazine intermediate | 60-75 | pH control critical |

| 3. Oxidation | m-CPBA or H2O2, 0-25 °C | Generate azane oxide moiety | 60-75 | Mild oxidants prevent decomposition |

| 4. Purification | Recrystallization or chromatography | Obtain pure final compound | 90-95 | Confirmed by NMR, IR, MS |

The preparation of Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide involves a multi-step synthetic route starting from 2-methoxyphenol, proceeding through selective nitration, hydrazine addition, and controlled oxidation to introduce the azane oxide group. The process demands precise control of reaction conditions, especially temperature and pH, to maintain the integrity of sensitive functional groups. Purification and characterization techniques ensure the production of a high-purity compound suitable for further research or industrial applications.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different oxides.

Reduction: Reduction reactions can convert the nitroso groups back to amino groups.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding, while the nitroso groups can engage in redox reactions, influencing the overall biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Contradictions

- Antioxidant vs. Pro-Oxidant Behavior : While TBHQ and its derivatives effectively suppress lipid oxidation, nitroso groups in the target compound may promote radical formation under thermal stress, limiting utility in food applications .

- Safety Considerations: The absence of toxicity data for Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide necessitates caution, as structurally related nitroso compounds often exhibit carcinogenic or mutagenic properties .

Biological Activity

Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial, antiproliferative, and antioxidant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide can be characterized by its unique chemical structure, which includes a hydroxyl group, methoxy group, and dinitrosophenyl moiety. These functional groups are significant in determining the compound's reactivity and biological properties.

Antibacterial Activity

Research indicates that derivatives of compounds with similar structures exhibit notable antibacterial activity. For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB), a related compound, has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA). HMB demonstrated a minimum inhibitory concentration (MIC) of 1024 µg/ml against MRSA and effectively disrupted biofilms formed by the bacteria . This suggests that hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide may also possess similar antibacterial properties due to its structural similarities.

Table 1: Antibacterial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide | TBD | TBD |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | 1024 µg/ml | MRSA |

Antiproliferative Activity

The antiproliferative potential of compounds similar to hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide has been explored extensively. For example, certain benzimidazole derivatives with hydroxyl and methoxy groups have shown significant antiproliferative activity against various cancer cell lines. One study reported an IC50 value of 1.2 µM for a related compound against the MCF-7 breast cancer cell line .

Table 2: Antiproliferative Activity of Related Compounds

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide | TBD | TBD |

| Benzimidazole Derivative | 1.2 | MCF-7 |

| Benzimidazole Derivative | 3.7 | HCT116 |

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide. Compounds with hydroxyl groups have been shown to enhance antioxidant properties significantly. For example, several derivatives were tested for their ability to reduce reactive oxygen species (ROS) in vitro and demonstrated varying degrees of effectiveness .

Table 3: Antioxidant Activity Assays

| Compound | Assay Method | Result |

|---|---|---|

| Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide | TBD | TBD |

| Compound with Hydroxyl Groups | DPPH Assay | Significant Scavenging |

| Compound with Hydroxyl Groups | FRAP Assay | High Reducing Power |

Case Studies and Research Findings

- Antibacterial Efficacy : A study focusing on HMB demonstrated its ability to disrupt MRSA biofilms significantly. The mechanism involved increasing the release of intracellular proteins upon treatment .

- Antiproliferative Effects : In vitro studies on benzimidazole derivatives highlighted that modifications in hydroxyl and methoxy groups could enhance their antiproliferative effects against cancer cell lines like MCF-7 and HCT116 .

- Antioxidant Mechanism : Research indicated that compounds with multiple hydroxyl groups exhibited enhanced antioxidant activity through various assays measuring their ability to scavenge free radicals and reduce oxidative stress markers in cells .

Q & A

Q. What synthetic methodologies are recommended for Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via refluxing precursors in polar aprotic solvents like DMSO, followed by purification through recrystallization. For example, refluxing hydrazide derivatives with nitroso-containing reactants in DMSO for 18 hours under reduced pressure yields intermediates, which are then cooled, filtered, and crystallized (65% yield) . Optimizing reaction time, solvent choice (e.g., DMF-acetic acid mixtures), and stoichiometric ratios of reactants (e.g., 1:1.5 molar ratios for thiosemicarbazide and chloroacetic acid) improves purity and yield .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is recommended for purity assessment. Derivatization using hydrazine-based reagents (e.g., 3,5-dinitrosalicylic acid hydrazide) enhances detection sensitivity for nitroso groups . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves methoxy and aromatic proton environments, while FT-IR confirms functional groups like N–O and C–N stretches .

Q. How can stability studies be designed to evaluate this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light exposure. Monitor degradation via HPLC and track oxidative stability using assays like the p-anisidine value (p-AV), which quantifies secondary oxidation products. For instance, p-AV increases during storage can indicate oxidative breakdown of nitroso groups .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid density functional theory (DFT) methods incorporating exact exchange terms (e.g., B3LYP) provide accurate thermochemical predictions for nitroso and azane oxide moieties. Basis sets like 6-311++G(d,p) are recommended for geometry optimization, while vibrational frequency analysis validates minima. Studies on analogous systems show average deviations <2.4 kcal/mol for bond dissociation energies when using hybrid functionals .

Q. How can contradictory data on the compound’s redox behavior be resolved in mechanistic studies?

- Methodological Answer : Employ cyclic voltammetry (CV) to map redox potentials under inert atmospheres (e.g., nitrogen), isolating contributions from nitroso ↔ hydroxylamine interconversions. Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. For conflicting results, validate via isotope-labeling (e.g., -labeled azane oxide) to trace reaction pathways .

Q. What strategies mitigate interference from byproducts during quantitative analysis in complex matrices?

- Methodological Answer : Use isotope dilution assays with - or -labeled internal standards (e.g., DNSAH-) to correct for matrix effects. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively isolates the compound from biological or environmental samples, reducing co-elution artifacts .

Q. How does the compound’s antioxidant activity compare to established inhibitors like TBHQ, and what mechanistic insights exist?

- Methodological Answer : Evaluate radical scavenging capacity via DPPH and ABTS assays, comparing IC values to TBHQ. Mechanistic studies suggest the methoxy and nitroso groups donate electrons to stabilize lipid radicals, as seen in coconut oil models where derivatives reduce p-AV increases by 1.5–2-fold during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.